4-Bromo-3-(bromomethyl)benzonitrile
Overview
Description
4-Bromo-3-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group and a bromine atom at the 3 and 4 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
The mode of action of 4-Bromo-3-(bromomethyl)benzonitrile involves a free radical reaction . The compound can lose a bromine atom, leaving behind a radical that can interact with other molecules . This interaction can lead to various chemical transformations, such as the formation of new compounds .
Biochemical Pathways
It’s known that the compound can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.
Result of Action
Given its reactivity, the compound could potentially modify the structure and function of various biomolecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture, which can affect its stability . Additionally, the compound’s reactivity and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-(bromomethyl)benzonitrile can be synthesized through the bromination of 4-methylbenzonitrile. The process involves the following steps:
Bromination of 4-methylbenzonitrile: 4-methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3 and 4 positions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Scientific Research Applications
4-Bromo-3-(bromomethyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: The compound is utilized in the preparation of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including ligands for coordination chemistry and catalysts for organic reactions.
Comparison with Similar Compounds
4-Bromo-3-(bromomethyl)benzonitrile can be compared with other similar compounds, such as:
4-Bromobenzonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromobenzonitrile: Substituted at a different position, leading to different reactivity and applications.
4-Cyanobenzyl bromide: Similar structure but with a different substitution pattern, affecting its chemical properties and uses.
The uniqueness of this compound lies in its dual bromine substitutions, which provide versatility in synthetic applications and enable the formation of diverse derivatives.
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXYSQSKOJJWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466996 | |
Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190197-86-5 | |
Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.